![molecular formula C22H15Cl2N3O3 B2703018 3-(4-氯苯甲基)-1-(2-(4-氯苯基)-2-氧代乙基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 923217-13-4](/img/no-structure.png)

3-(4-氯苯甲基)-1-(2-(4-氯苯基)-2-氧代乙基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

货号:

B2703018

CAS 编号:

923217-13-4

分子量:

440.28

InChI 键:

ZMEDHBGNRHTHCR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry. For example, in one study, a series of 2,4,6-trisubstituted pyrimidines were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .科学研究应用

结构表征和分子相互作用

- 对相关化合物的晶体结构的研究,如“5-(4-氯苯基)-2-甲氧基茚并[1',2':2,3]吡啶并[5,6-d]嘧啶-4,6(3H,5H)-二酮”,揭示了复杂的氢键模式和链形成。这些研究提供了对分子相互作用的见解,这些相互作用可能会影响类似化合物的物理性质和反应性,表明在设计具有特定特性的材料中具有潜在的应用 (Low 等人,2004 年)。

合成应用

- 对衍生物的开环反应的研究,包括与目标化合物相关的衍生物,展示了各种反应产物。这些发现对于合成化学至关重要,因为它允许开发新的药物和材料 (Kinoshita 等人,1989 年)。

脲酶抑制

- 对“5-取代-8-甲基-2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮”衍生物的研究突出了它们作为脲酶抑制剂的潜力,这可能对医学研究和开发与脲酶活性相关的疾病的治疗方法产生影响 (Rauf 等人,2010 年)。

药物发现和药物研究

- 嘧啶衍生物的合成和药理学评估表明它们具有作为镇痛、抗炎和抗菌剂的潜力。此类研究强调了相关化合物在药物发现和开发中的更广泛影响 (Giles 等人,2011 年)。

材料科学和传感应用

- 对用于 pH 传感应用的嘧啶-邻苯二甲酰亚胺衍生物的研究证明了相关化合物在开发新型传感器中的用途。这些材料可以在不同的 pH 条件下发生显着的颜色变化,突出了它们在创建灵敏且可逆的 pH 指示剂方面的潜力 (Yan 等人,2017 年)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with 4-chlorophenylhydrazine to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "4-chlorophenylhydrazine", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with 4-chlorophenylhydrazine in the presence of acetic acid to form the pyrido[3,2-d]pyrimidine ring system.", "Step 3: Oxidation of the resulting compound from step 2 with hydrogen peroxide in the presence of sodium hydroxide and water to form the final product." ] } | |

| 923217-13-4 | |

分子式 |

C22H15Cl2N3O3 |

分子量 |

440.28 |

IUPAC 名称 |

3-[(4-chlorophenyl)methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15Cl2N3O3/c23-16-7-3-14(4-8-16)12-27-21(29)20-18(2-1-11-25-20)26(22(27)30)13-19(28)15-5-9-17(24)10-6-15/h1-11H,12-13H2 |

InChI 键 |

ZMEDHBGNRHTHCR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

6-oxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)e...

Cat. No.: B2702935

CAS No.: 946208-11-3

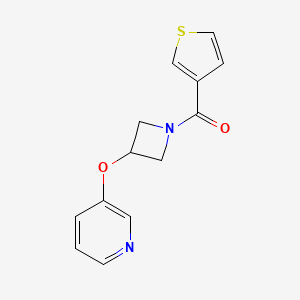

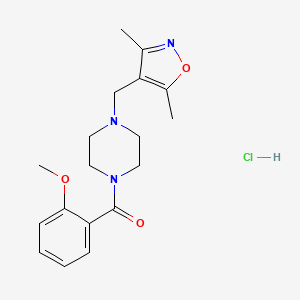

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,...

Cat. No.: B2702936

CAS No.: 894887-17-3

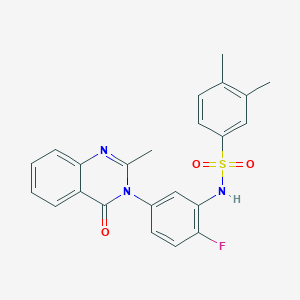

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl...

Cat. No.: B2702938

CAS No.: 899980-57-5

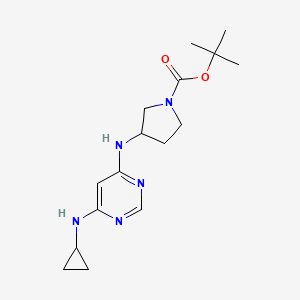

tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino...

Cat. No.: B2702939

CAS No.: 1353980-52-5

![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2702936.png)

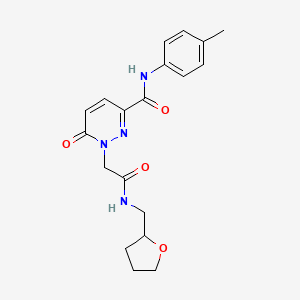

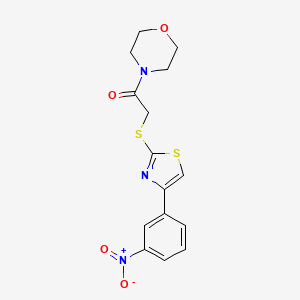

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)

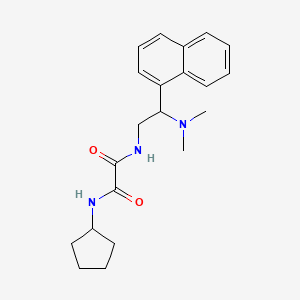

![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)

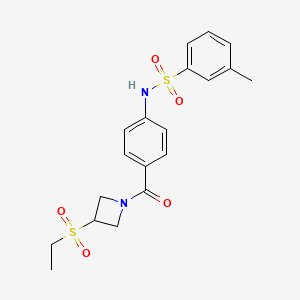

![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)